Pentobarbital-D5

Descripción

Principles of Deuteration in Chemical Compounds for Research Applications

Deuteration is the process of replacing one or more hydrogen atoms (¹H) in a molecule with deuterium (B1214612) (²H or D), a stable isotope of hydrogen. clearsynth.com While chemically similar to hydrogen, deuterium's greater mass—due to the presence of a neutron in its nucleus—imparts unique properties to deuterated compounds. clearsynth.comresearchgate.net

The foundation of deuteration's utility lies in the "kinetic isotope effect." simsonpharma.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. youtube.comnih.gov This increased stability arises from differences in zero-point vibrational energy; the heavier deuterium atom causes the C-D bond to vibrate at a lower frequency, resulting in a lower zero-point energy and a greater energy requirement to break the bond. youtube.comacs.orgrsc.org The energy required to break a C-D bond is approximately 5 kJ/mol higher than that for a C-H bond. youtube.com

This stronger bond can slow down chemical reactions, particularly those involving the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism. simsonpharma.com By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow its breakdown, potentially improving its pharmacokinetic profile. simsonpharma.com

The substitution of hydrogen with deuterium can have a notable impact on how molecules behave in biological systems. nih.govnih.gov While deuterium is a stable, non-radioactive isotope, its presence can alter various physiological and morphological processes. researchgate.netfao.org For example, high concentrations of deuterium can inhibit cell growth and division. nih.gov

In the context of drug development, the primary impact is the alteration of metabolic rates. simsonpharma.com This "deuterium isotope effect" can lead to a longer drug half-life and reduced formation of potentially toxic metabolites. simsonpharma.com This has led to the development of "deuterated drugs," where the improved metabolic stability can lead to enhanced efficacy and safety profiles. simsonpharma.comresearchgate.net One such example is Austedo® (deutetrabenazine), an FDA-approved deuterated drug. simsonpharma.comresearchgate.net

Overview of Pentobarbital-D5 within the Landscape of Deuterated Research Materials

Pentobarbital (B6593769) is a short-acting barbiturate (B1230296) that has been used as a sedative, for the short-term treatment of insomnia, and to control seizures. wikipedia.orgdrugbank.comnih.gov It acts on the central nervous system by enhancing the effects of the neurotransmitter GABA. nih.gov

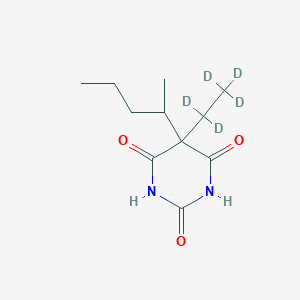

This compound is a deuterated form of pentobarbital, where five hydrogen atoms have been replaced with deuterium. It serves as a valuable tool in the landscape of deuterated research materials, primarily as a stable-labeled internal standard. cerilliant.com In analytical chemistry, particularly in techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS), internal standards are essential for accurate quantification. thalesnano.com

Because this compound is chemically almost identical to pentobarbital but has a different mass, it can be added to a biological sample (such as blood or urine) before analysis. cerilliant.com During the analysis, it behaves similarly to the non-deuterated pentobarbital, but the mass spectrometer can distinguish between the two. thalesnano.com This allows for precise measurement of the amount of pentobarbital in the sample, correcting for any loss of material during sample preparation and analysis. This application is crucial in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345017 | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-66-8 | |

| Record name | Pentobarbital-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOBARBITAL-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of Pentobarbital D5

Synthetic Methodologies for Deuterated Barbiturates with Specific Reference to Pentobarbital-D5

The preparation of deuterated barbiturates can be approached through several strategic routes, primarily involving either the assembly of the molecule from deuterated precursors or the post-synthetic exchange of hydrogen for deuterium (B1214612) on the pre-formed parent molecule.

Precursor-based strategies are a fundamental approach to the synthesis of specifically labeled compounds. This method involves the use of starting materials that already contain deuterium at the desired positions. The standard synthesis of barbiturates, a method that has remained largely unchanged for decades, relies on the condensation of a disubstituted malonic ester with urea (B33335). libretexts.orgunodc.org

For this compound, where the five deuterium atoms are located on the ethyl group, the synthesis would be adapted to use a deuterated alkyl halide. The general synthesis proceeds as follows:

Alkylation of diethyl malonate with 1-bromopentane.

A second alkylation using a deuterated ethylating agent, specifically bromoethane-d5 (B31941).

Cyclization of the resulting disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide to form the final this compound ring structure.

A similar, documented synthesis for phenobarbital-ethyl-d5 utilizes bromoethane-d5 as the deuterated precursor, demonstrating the viability of this methodology. researchgate.net This bottom-up approach ensures that the deuterium label is incorporated with high specificity and isotopic purity, as the C-D bonds are formed early and are stable throughout the subsequent reaction steps.

Catalytic deuteration, often referred to as hydrogen isotope exchange (HIE), is a powerful late-stage functionalization technique. nih.gov This approach introduces deuterium directly into an existing non-deuterated molecule, which can be more efficient than a multi-step de novo synthesis. nih.gov These reactions typically employ a transition-metal catalyst to activate C-H bonds, facilitating their exchange with deuterium from a deuterium source. rsc.org

Common deuterium sources for these reactions include deuterium gas (D₂) or, more economically and conveniently, heavy water (D₂O). nih.govresearchgate.net Various catalytic systems have been developed for HIE on complex pharmaceutical molecules:

Homogeneous Catalysis: Soluble catalysts, such as those based on iridium or ruthenium, can offer high selectivity for specific C-H bonds. nih.govarchie-west.ac.uk For instance, iridium(I) catalysts have been developed for directed HIE, though challenges remain for labeling sp³ C-H bonds without loss of stereochemical integrity. archie-west.ac.uk

Heterogeneous Catalysis: Solid-supported catalysts, including metals like palladium, platinum, or nanostructured iron, are robust and can be easily separated from the reaction mixture. nih.gov Nanocatalysis, in particular, has emerged as a potent tool for achieving high isotope incorporation in complex molecules like pharmaceuticals. nih.gov

The choice of catalyst and reaction conditions is crucial to control the position and level of deuteration, minimizing unwanted side reactions and ensuring the integrity of the parent molecule. nih.govnih.gov

Interactive Table: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Disadvantages |

| Precursor-Based | Synthesis of the target molecule from starting materials that are already deuterated. | High regioselectivity and isotopic purity; well-established reaction pathways. | Requires synthesis or purchase of specific deuterated precursors, which can be costly; may involve multi-step synthesis. |

| Catalytic HIE | Direct exchange of hydrogen for deuterium on the final molecule using a catalyst. | "Late-stage" functionalization is more atom-economical; avoids lengthy de novo synthesis. | Potential for low regioselectivity (label scrambling); catalyst may be expensive or require specific handling; optimization of reaction conditions can be complex. nih.govnih.gov |

While enzymes are pivotal in the metabolism of barbiturates in biological systems, their application in the synthetic deuteration of these compounds is not a widely documented or established methodology. Research on barbiturates in enzymatic contexts predominantly focuses on their role as inducers or inhibitors of metabolic enzymes, such as cytochrome P-450. nih.govmdpi.com The use of enzymes as catalysts for the specific introduction of deuterium into a molecule like pentobarbital (B6593769) is not a common pathway described in the scientific literature.

Challenges in Deuterated Compound Synthesis for Research Purity and Scale

The synthesis of deuterated compounds for research purposes is accompanied by significant technical and economic challenges, primarily centered on achieving the required purity and scaling the production efficiently.

A primary challenge in deuteration is achieving high isotopic enrichment at the target positions while avoiding undesirable outcomes. nih.gov

Isotopic Purity: For applications like internal standards, high isotopic purity (typically >98%) is essential to prevent signal overlap with the non-labeled analyte in mass spectrometry. rsc.org

Under-Deuteration: Incomplete exchange or reaction can lead to a mixture of isotopologues with fewer deuterium atoms than desired.

Over-Deuteration: Conversely, overly harsh conditions in catalytic exchange can lead to "label scrambling," where deuterium is incorporated at non-target positions. musechem.com

Transitioning a deuteration methodology from a small-scale laboratory experiment to a larger, more robust production for research materials presents economic and logistical hurdles.

Cost of Deuterium Source: The deuterium source is a significant cost driver. While heavy water (D₂O) is the most economical and readily available source, deuterium gas (D₂) is considerably more expensive. nih.govdatainsightsmarket.com

Catalyst Cost and Efficiency: Many advanced catalysts, particularly those based on precious metals like iridium or ruthenium, are expensive. The development of robust, reusable, and scalable catalysts, such as nanostructured iron, is crucial for industrial-scale production. nih.gov

Process Optimization: Scaling up reactions requires re-optimization of parameters to maintain yield and purity. Methodologies that are reliable, robust, and scalable are necessary for the large-scale deuterium labeling required for active pharmaceutical ingredient development. nih.gov The complexity and cost of synthesis and purification can be significant barriers, especially for multi-step precursor-based approaches. bionauts.jpreportsanddata.com

Interactive Table: Key Challenges in Deuterated Synthesis

| Challenge | Description | Key Considerations |

| Isotopic Purity | Achieving a high percentage of the desired deuterated isotopologue. | Minimizing under- and over-deuteration; requires precise control of reaction conditions. nih.govmusechem.com |

| Analytical Verification | Confirming the level and location of deuterium incorporation. | Requires advanced techniques like HR-MS and NMR. rsc.org |

| Scalability | Adapting laboratory-scale synthesis for larger quantity production. | Catalyst reusability, process robustness, and safety. nih.gov |

| Economic Cost | Managing the expenses associated with raw materials and processes. | High cost of deuterium sources (e.g., D₂ gas) and specialized catalysts. datainsightsmarket.comreportsanddata.com |

Mitigation of Over-Deuteration and Isotopologue Impurity Formation

The synthesis of this compound with high isotopic purity hinges on the strategic control of deuterium incorporation to prevent the formation of undesired isotopologues. Over-deuteration (the incorporation of more than the desired number of deuterium atoms) and under-deuteration are mitigated primarily through the use of pre-deuterated starting materials rather than by deuterium exchange on the final pentobarbital molecule.

The common synthetic route for Pentobarbital involves the alkylation of an α-ethylmalonic ester with a suitable alkyl halide, followed by condensation with urea. wikipedia.orgunodc.org To produce this compound, this synthesis is adapted by using a deuterated alkylating agent. Specifically, the reaction utilizes ethyl-d5 bromide to introduce the deuterated ethyl group. This targeted approach ensures that the five deuterium atoms are placed specifically on the ethyl group, precluding random exchange at other positions on the molecule.

Key strategies to minimize isotopologue impurities include:

High Purity of Deuterated Reagents: The isotopic enrichment of the ethyl-d5 bromide is critical. The purity of this starting material directly dictates the maximum possible isotopic purity of the final this compound product.

Controlled Reaction Conditions: Standard synthetic protocols for barbiturates are followed, with careful management of reaction parameters such as temperature, stoichiometry, and reaction time to prevent side reactions. chemicalbook.com These controlled conditions ensure the primary reaction pathway is the desired condensation, leading to the formation of the barbiturate (B1230296) ring.

Rigorous Purification: Following the synthesis, purification steps, typically involving recrystallization, are employed to remove chemical impurities. chemicalbook.com Chromatographic techniques may also be used to separate the target compound from any unreacted starting materials or byproducts, ensuring a high degree of chemical purity.

By incorporating the deuterium via a stable, pre-labeled precursor, the formation of isotopologues with D0 to D4 is minimized, and the risk of over-deuteration is effectively eliminated.

Spectroscopic and Chromatographic Characterization of Deuterium Incorporation in this compound

Following synthesis, a combination of analytical techniques is essential to confirm the successful and specific incorporation of deuterium into the pentobarbital structure. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal methods used for this characterization. nih.govnih.gov These methods verify the mass increase due to deuteration, identify the location of the deuterium atoms, and assess the isotopic purity of the compound.

Mass spectrometry (MS) provides definitive evidence of the successful incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecule. The molecular weight of this compound is expected to be 5 atomic mass units higher than that of its non-deuterated counterpart due to the replacement of five hydrogen atoms with five deuterium atoms.

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of barbiturates. nih.govresearchgate.net In the mass spectrum of this compound, the molecular ion peak confirms the mass increase. Further structural confirmation is obtained through fragmentation analysis. The fragmentation pattern of this compound is compared to that of unlabeled Pentobarbital. A key fragmentation for C-5 substituted barbiturates involves the cleavage of the alkyl side chains. For this compound, the characteristic loss of the deuterated ethyl group (C2D5) is a diagnostic indicator of successful labeling at this position.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Precursor Ion [M-H]- (m/z) |

|---|---|---|---|

| Pentobarbital | C11H18N2O3 | 226.27 | 225.0 |

| This compound | C11H13D5N2O3 | 231.30 | 230.0 |

Data derived from mass spectrometry analysis used in quantitative methods. restek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of atoms within a molecule. nih.govresearchgate.net For the analysis of this compound, ¹H (proton) NMR is particularly informative. Since deuterium (²H) is not detected in a standard ¹H NMR spectrum, the positions of deuteration are identified by the disappearance of the corresponding proton signals. magritek.com

In the ¹H NMR spectrum of unlabeled Pentobarbital, the ethyl group at the C-5 position produces characteristic signals: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. In the ¹H NMR spectrum of this compound, these signals are absent, which unequivocally confirms that the ethyl group has been fully deuterated. The signals corresponding to the other protons in the molecule, such as those on the 1-methylbutyl group, remain present. This selectivity confirms that the deuteration occurred specifically at the intended site and did not involve unintended H-D exchange at other positions. ²H NMR can also be used to directly observe the deuterium signals, further confirming their presence and chemical environment. nih.gov

Applications of Pentobarbital D5 in Analytical Methodologies

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the accurate determination of analyte concentrations in biological fluids and tissues is paramount. Pentobarbital-D5 serves as a critical internal standard to mitigate analytical challenges, ensuring the robustness of the quantitative data.

Complex sample matrices, whether biological (e.g., blood, plasma, urine) or non-biological (e.g., food products), often introduce matrix effects. These effects can significantly alter the ionization efficiency of the analyte in mass spectrometry or impact its chromatographic behavior, leading to either signal suppression or enhancement. Such variations can cause substantial quantitative errors if not properly accounted for.

This compound, due to its structural similarity and isotopic labeling, exhibits comparable ionization and chromatographic properties to pentobarbital (B6593769). When added to samples at a known concentration, it undergoes the same extraction, purification, and ionization processes as the native analyte. Consequently, the ratio of the analyte signal to the internal standard signal remains consistent, effectively correcting for any matrix-induced variations in signal intensity acs.orgfda.govojp.gov. This makes this compound invaluable for obtaining accurate quantitative data from challenging matrices like dog food, urine, and blood acs.orgfda.govnih.govfda.gov. While generally effective, one study noted that careful calibration curve modeling (e.g., hyperbolic curve regression) might be necessary to account for potential interference from the internal standard itself at very low concentrations nih.gov.

Sample preparation procedures, such as solid-phase extraction (SPE) or QuEChERS, can lead to variable recovery rates for analytes. Similarly, instrumental components like mass spectrometer detectors can experience fluctuations in sensitivity over time or between runs. This compound is employed to compensate for these sources of variability.

By co-injecting this compound with the sample, any losses incurred during sample preparation or variations in detector response will affect both the analyte and the internal standard proportionally. This proportionality allows for the calculation of a corrected analyte concentration, significantly improving the accuracy and precision of the assay acs.orgfda.govnih.govfda.gov. For instance, extraction recoveries for barbiturates using this compound as an internal standard in GC-MS analysis of urine samples have been reported in the range of 80-90% nih.gov. The use of deuterated standards ensures that these compensation mechanisms are highly effective, as the isotopic label minimally impacts the chemical behavior of the molecule acs.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Method Development and Validation Utilizing this compound

This compound plays a pivotal role in the development and validation of sensitive and selective GC-MS and GC-MS/MS methods for the quantification of pentobarbital. Its inclusion is fundamental to achieving reliable analytical performance.

The sensitivity and specificity of GC-MS and GC-MS/MS analyses heavily rely on the optimization of mass spectrometric parameters, particularly the selection of appropriate SIM or MRM transitions. This compound serves as a reference compound to establish these parameters.

In GC-MS/MS, MRM transitions are typically defined by a precursor ion and one or more product ions. For pentobarbital, common precursor ions are m/z 156, fragmenting to product ions such as m/z 141. This compound, with a precursor ion at m/z 161, fragments to product ions like m/z 143 acs.org. By analyzing this compound alongside pentobarbital, researchers can identify optimal collision energies and select transitions that provide the highest signal-to-noise ratio while minimizing interference from other compounds or the internal standard itself acs.orgnih.gov. This optimization is crucial for achieving low limits of detection (LOD) and quantification (LOQ) acs.org.

The effective extraction and cleanup of pentobarbital from complex matrices are critical prerequisites for successful GC-MS analysis. This compound is frequently used in conjunction with advanced sample preparation techniques to ensure that the analyte is efficiently recovered and that interfering substances are removed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, often coupled with dispersive solid-phase extraction (dSPE), has been successfully applied for the extraction of pentobarbital from various matrices, including dog food and biological samples acs.orgiaea.orgnanochrom.comresearchgate.net. Similarly, Solid-Phase Extraction (SPE) , using cartridges like Bond Elute Certify II or Agilent SPEC-C18AR, is widely employed for isolating pentobarbital and its deuterated analog from urine, plasma, and whole blood ojp.govnih.govchromatographyonline.com. These methods, when utilized with this compound, have demonstrated superior performance, yielding high extraction recoveries (e.g., 80-90% for barbiturates in urine) and improved chromatographic characteristics compared to less sophisticated extraction protocols nih.gov.

The validation of analytical methods using this compound as an internal standard involves a comprehensive evaluation of key performance parameters to ensure reliability and suitability for intended use.

Linearity: Methods employing this compound have consistently shown excellent linearity across a broad range of concentrations. For example, linearity has been established from 3-200 ppb in dog food acs.org, 5-200 µg/mL in liquid formulations nih.gov, and 50-3200 ng/mL in urine nih.gov. Correlation coefficients (r²) are typically reported as very close to 1.0, indicating a strong linear relationship between analyte concentration and detector response.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The use of this compound contributes to achieving highly sensitive detection limits. In dog food analysis via GC-MS/MS, an LOD of 0.63 ppb and an LOQ of 1.91 ppb have been reported acs.org. For liquid formulations analyzed by HPLC, LOD and LOQ values were found to be 2.10 and 3.97 µg/mL, respectively nih.gov.

Accuracy: Accuracy, typically assessed through percentage recovery, remains high when this compound is used. Studies report average accuracies ranging from 97% in various food matrices fda.gov to 99.2-101.3% in liquid formulations nih.gov.

Specificity: Specificity is confirmed by evaluating the stability of the ratio between quantifier and qualifier ion transitions, which remain consistent in the presence of the internal standard, ensuring that the method can reliably distinguish pentobarbital from other compounds in the sample acs.org.

Data Table 1: Optimized MRM Transitions for Pentobarbital and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| Pentobarbital | 156 | 141 | 80 or 98 | acs.org |

| This compound | 161 | 143 | 80 or 98 | acs.org |

Data Table 2: Summary of Analytical Performance Metrics for Pentobarbital Quantification using this compound

| Parameter | Value/Range | Matrix | Method | Reference |

| Linearity | 3-200 ppb | Dog Food | GC-MS/MS | acs.org |

| LOD | 0.63 ppb | Dog Food | GC-MS/MS | acs.org |

| LOQ | 1.91 ppb | Dog Food | GC-MS/MS | acs.org |

| Accuracy | 97% (at 50 ng/g) | Various Food Matrices | LC-MS/MS | fda.gov |

| Precision (Intra-day) | < 2.1% | Liquid Formulations | HPLC | nih.gov |

| Precision (Inter-day) | < 2.1% | Liquid Formulations | HPLC | nih.gov |

| Recovery | 80-90% | Urine | GC-MS | nih.gov |

| Linearity | 5-200 µg/mL | Liquid Formulations | HPLC | nih.gov |

Compound List:

Pentobarbital

this compound

High-Resolution Mass Spectrometry (HRMS) Applications of this compound

Ensuring Accurate Quantification in High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) offers exceptional sensitivity and specificity, making it a powerful tool for analyzing complex biological matrices. However, accurate quantification in such matrices often requires the use of internal standards to compensate for variations in sample preparation, extraction efficiency, and instrumental response, as well as to mitigate matrix effects fda.govresearchgate.net. This compound, with its near-identical chemical behavior to pentobarbital but distinct mass due to deuterium (B1214612) labeling, is ideally suited for this purpose.

Table 1: Typical Performance Metrics in HRMS Quantification Using this compound as Internal Standard

| Parameter | Typical Value/Range | Reference(s) |

| Linearity (R²) | ≥ 0.99 | researchgate.nettandfonline.com |

| Intra-day Precision (CV%) | < 10.4% | researchgate.net |

| Inter-day Precision (CV%) | < 10.4% | researchgate.net |

| Accuracy | Acceptable | tandfonline.comnih.gov |

| Matrix Effect | Minimized/Corrected | fda.govresearchgate.net |

| Limit of Quantification | Varies by method, e.g., 0.02 ng/mg (hair) tandfonline.comnih.gov | tandfonline.comnih.gov |

Quality Control and Certified Reference Material Utilization in Bioanalytical Research

The integrity of bioanalytical data is paramount, especially in regulated environments such as clinical diagnostics and forensic investigations. This compound plays a significant role in establishing and maintaining this integrity through its application as a Certified Reference Material (CRM).

Application of this compound as a Certified Reference Material (CRM) for Method Validation and Calibration

A Certified Reference Material (CRM) is a material or substance, one or more properties of which are certified, accompanied by a certificate or report that attests to the metrological traceability of the measurement results caymanchem.comavantorsciences.comcerilliant.com. This compound is qualified as a CRM, manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034 caymanchem.comavantorsciences.comcaymanchem.com. This rigorous qualification ensures its suitability for use as a quantitative analytical reference standard.

As a CRM, this compound is instrumental in method validation, a critical process to confirm that an analytical method is fit for its intended purpose. It is used to establish the linearity of the assay, assess accuracy (trueness) and precision, determine limits of detection (LOD) and quantification (LOQ), and evaluate matrix effects fda.govresearchgate.nettandfonline.comnih.gov. For calibration, this compound is used to construct calibration curves, which are essential for accurately quantifying the analyte in unknown samples fda.govcerilliant.com. The availability of a well-characterized CRM like this compound, with documented purity (e.g., ≥98%) and traceability, provides a reliable basis for these validation and calibration procedures cerilliant.comcaymanchem.com.

Table 2: Characteristics of this compound as a Certified Reference Material (CRM)

| Characteristic | Description | Reference(s) |

| Certification Standards | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards. | caymanchem.comavantorsciences.comcaymanchem.com |

| Metrological Traceability | Characterized by metrologically valid procedures; certificate of analysis provides certified property values and associated uncertainties. | caymanchem.comavantorsciences.com |

| Purity | Typically ≥98% | caymanchem.com |

| Primary Use | Internal standard for quantification of pentobarbital by GC- or LC-MS. | fda.govcerilliant.comcaymanchem.com |

| Application in Validation | Establishes linearity, accuracy, precision, LOD/LOQ, matrix effects. | fda.govresearchgate.nettandfonline.com |

| Application in Calibration | Used to construct calibration curves for quantitative analysis. | fda.govcerilliant.com |

| Formulation | Commonly supplied as a neat solid or in methanol (B129727) (e.g., 1.0 mg/mL). | cerilliant.comcaymanchem.com |

| Regulatory Status | DEA exempt preparation; does not require DEA registration or paperwork for purchase. | caymanchem.comcerilliant.com |

Role in Inter-laboratory Harmonization and Quality Assurance Programs

The use of standardized CRMs like this compound is fundamental to achieving inter-laboratory harmonization and robust quality assurance in analytical science. Proficiency testing (PT) schemes and inter-laboratory comparisons (ILCs) are vital components of quality assurance, allowing laboratories to assess their performance against external benchmarks nih.govcastwas-cewe.org. By utilizing the same well-characterized reference material, laboratories can ensure that their analytical methods are applied consistently, leading to comparable and reliable results across different sites nih.gov.

Participation in PT schemes and the consistent use of CRMs are often prerequisites for laboratory accreditation according to standards like ISO/IEC 17025 and ISO 15189 nih.goveuropean-accreditation.org. This practice helps in standardizing methodologies and harmonizing results, thereby increasing confidence in the data generated by various laboratories. For instance, in forensic toxicology, where accurate drug quantification is critical for legal proceedings, the use of this compound as a CRM in quality control ensures that results are reproducible and comparable, regardless of the laboratory performing the analysis researchgate.net.

Investigations into Pentobarbital Metabolism and Pharmacokinetics Using Deuterated Analogs

Deuterium (B1214612) as a Metabolic Tracer in Preclinical Studies

The strategic placement of deuterium atoms within a molecule can reveal intricate details about its metabolic processing. Deuterated analogs are employed to follow the parent drug and its metabolites, providing quantitative data that is essential for pharmacokinetic modeling.

Deuterated compounds like Pentobarbital-D5 are instrumental in identifying the specific metabolic pathways a drug undergoes and pinpointing the resulting metabolites. By analyzing the mass shifts introduced by the deuterium label, researchers can distinguish between the parent drug and its metabolites, even when they share similar chemical properties. This is particularly relevant in complex biological matrices where distinguishing endogenous compounds from drug-related substances can be challenging. Studies have utilized deuterated analogs to trace the metabolic fate of various compounds, aiding in the comprehensive identification of metabolites in preclinical studies osti.govnih.govojp.govtandfonline.com. For instance, deuteration has been used to investigate the metabolism of other barbiturates, providing a framework for understanding how deuterium labeling aids in metabolite profiling nih.govoup.comresearchgate.net.

Deuterium labeling can also help elucidate the mechanisms of drug biotransformation. The kinetic isotope effect, where the rate of a reaction involving a C-D bond is slower than that involving a C-H bond, can provide insights into which metabolic steps are rate-limiting. This phenomenon allows researchers to understand the enzymatic processes involved in drug metabolism and to identify specific enzymes responsible for particular biotransformation reactions. By observing how deuterium substitution affects metabolic rates and pathways, scientists can gain a deeper understanding of drug metabolism at a molecular level osti.govojp.gov. For example, studies on other compounds have shown how deuterium labeling can reveal shifts in metabolic pathways when multiple routes are available osti.gov.

Pharmacokinetic Characterization in Animal Models Employing Deuterated Pentobarbital (B6593769)

Deuterated analogs like this compound are invaluable tools for precisely quantifying drug concentrations in biological matrices, thereby facilitating detailed pharmacokinetic studies. While direct pharmacokinetic data for this compound itself is primarily related to its analytical utility, the compound enables robust studies of pentobarbital's behavior in preclinical species.

Assessment of Absorption, Distribution, and Elimination Kinetics in Preclinical Species

Pentobarbital, as a class, exhibits rapid absorption and distribution, readily crossing the blood-brain barrier, which accounts for its prompt central nervous system (CNS) effects nih.govpatsnap.comdrugs.com. Its metabolism occurs predominantly in the liver via hepatic microsomal enzymes, with subsequent excretion primarily through the kidneys nih.govpatsnap.comdrugs.comnih.gov. Studies in preclinical models, such as dogs, have characterized pentobarbital's pharmacokinetic parameters, including elimination half-life and volume of distribution nih.gov. This compound, when used as an internal standard in analytical methods (e.g., GC-MS/MS, LC-MS/MS), allows for accurate measurement of pentobarbital concentrations over time in these species. This accuracy is essential for determining absorption rates, distribution patterns to various tissues, and elimination kinetics, including clearance and half-life nih.govnih.govfda.govfda.gov.

Comparative Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Analogs

The fundamental principle behind using deuterated analogs as internal standards is that their pharmacokinetic profiles closely mirror those of their non-deuterated counterparts. This similarity is crucial for accurate quantification, as it ensures that both the analyte (pentobarbital) and the internal standard (this compound) are subjected to similar extraction efficiencies, ionization efficiencies in mass spectrometry, and chromatographic behavior. Studies on related compounds, such as phenobarbital, have demonstrated the absence of significant in vivo pharmacokinetic isotope effects following deuteration, indicating bioequivalence between the deuterated and non-deuterated forms nih.gov. This lack of a substantial kinetic isotope effect means that this compound does not significantly alter the absorption, distribution, metabolism, or elimination of pentobarbital, making it a reliable standard for comparative analyses.

Analysis of Pentobarbital's Influence on the Pharmacokinetics of Co-Administered Compounds

Pentobarbital, like other barbiturates, is known to induce hepatic microsomal enzymes, particularly cytochrome P450 enzymes nih.govdrugbank.com. This enzyme induction can significantly alter the pharmacokinetics of other drugs that are substrates for these enzymes, often leading to increased metabolism and reduced plasma concentrations of the co-administered compound. Research investigating these drug-drug interactions relies on precise quantification of pentobarbital and the other drug. Analytical methods employing this compound as an internal standard enable accurate measurement of pentobarbital levels, thereby facilitating the study of how pentobarbital's presence influences the absorption, distribution, metabolism, and elimination of concurrently administered substances.

Isotope Dilution Analysis in Quantitative Metabolic Profiling

Isotope dilution analysis, particularly when coupled with mass spectrometry, is a cornerstone technique for achieving high accuracy and precision in the quantitative analysis of various compounds, including pharmaceuticals and their metabolites nih.govdntb.gov.uanih.govwaters.com. This compound serves as an ideal internal standard in this context. In isotope dilution mass spectrometry (IDMS), a known amount of a stable isotope-labeled analog (this compound) is added to a sample before extraction and analysis.

The process involves:

Addition of Internal Standard: A precisely known quantity of this compound is added to the biological sample or matrix.

Sample Preparation: The sample undergoes extraction and purification steps. The deuterated standard is expected to behave identically to the unlabeled pentobarbital during these processes.

Mass Spectrometric Detection: Using techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both pentobarbital and this compound are detected and quantified based on their unique mass-to-charge ratios.

Quantification: The ratio of pentobarbital to this compound in the sample allows for the accurate determination of the original pentobarbital concentration. This ratio corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative results.

This methodology is critical for quantitative metabolic profiling, where the accurate measurement of drug and metabolite concentrations is essential for understanding metabolic pathways and drug disposition nih.govfda.govfda.govpetfoodindustry.com. Methods employing this compound have demonstrated high sensitivity, with limits of detection (LOD) as low as 0.6 ppb and limits of quantitation (LOQ) around 2 ppb in various matrices nih.govfda.govfda.govpetfoodindustry.com.

Data Tables

Table 1: Pentobarbital Pharmacokinetic Parameters (General)

| Parameter | Value (Human) | Value (Dog) | Reference(s) |

| Elimination Half-life | 15–50 hours | 8.2 ± 2.2 hr | nih.govdrugs.comnih.govwikipedia.org, nih.gov |

| Volume of Distribution | ~1 L/kg | 1.08 ± 0.21 L/kg | nih.gov, nih.gov |

| Clearance | Not specified | 0.0013 ± 0.0004 L/min·kg | nih.gov |

| Oral Bioavailability | 70–90% | Not specified | wikipedia.org |

| Primary Metabolism Site | Liver (microsomal enzymes) | Liver (microsomal enzymes) | nih.govpatsnap.comdrugs.comnih.gov |

| Primary Excretion Route | Kidney | Kidney | patsnap.comdrugs.com |

Note: Data for human pharmacokinetics are general values for pentobarbital. Specific studies using this compound in animal models for ADME profiling are primarily focused on its analytical application.

Table 2: Analytical Performance with this compound as Internal Standard

| Analytical Parameter | Value (Dog Food) | Value (Tallow) | Value (Various Matrices) | Reference(s) |

| Limit of Detection (LOD) | 0.6 ppb | 2.4 ng/g | 1.6 ng/g | nih.gov, fda.gov, fda.gov |

| Limit of Quantitation (LOQ) | 2 ppb | 8.2 ng/g | 5.3 ng/g | nih.gov, fda.gov, fda.gov |

| Accuracy (Spiked Samples) | Not specified | 98.6%–110% | 97% (with 3% RSD) | fda.gov, fda.gov |

Deuterium Isotope Effects in Metabolic Research

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

Kinetic isotope effects (KIEs) describe the phenomenon where the rate of a chemical reaction varies when an atom in a reactant molecule is replaced by one of its isotopes researchgate.nettandfonline.com. For deuterium, this effect is particularly pronounced due to the significant mass difference between hydrogen (¹H) and deuterium (²H), which alters vibrational frequencies and zero-point energies of chemical bonds researchgate.nettandfonline.comosti.govscispace.com.

Mechanism of C-H vs. C-D Bond Strength and Its Influence on Reaction Rates

The fundamental basis for DKIEs lies in the difference in bond strengths and vibrational energies between C-H and C-D bonds. The C-D bond is stronger than the C-H bond due to a lower zero-point energy, requiring more energy to break researchgate.nettandfonline.comosti.govplos.org. When the cleavage of a C-H or C-D bond is the rate-determining step in a reaction (a primary kinetic isotope effect), the reaction involving the C-D bond will proceed more slowly than the reaction involving the C-H bond researchgate.nettandfonline.comosti.govnih.gov. This difference in rates is quantified by the ratio kH/kD, where a value greater than 1 indicates a "normal" primary kinetic isotope effect researchgate.netscispace.com. The magnitude of this effect is directly related to the percentage change in mass, making deuterium substitutions particularly impactful compared to heavier isotopes researchgate.net.

Secondary kinetic isotope effects can also occur when isotopic substitution is not at the bond-breaking site but influences the reaction rate through changes in hyperconjugation or hybridization in the transition state researchgate.netscispace.comprolynxinc.com.

Impact of Deuteration on Specific Metabolic Transformations of Pentobarbital (B6593769)

Pentobarbital, a barbiturate (B1230296), is primarily metabolized in the liver by the hepatic microsomal enzyme system, largely involving Cytochrome P450 enzymes nih.govdrugbank.comwikipedia.orgjst.go.jp. These enzymes catalyze various oxidative transformations, including hydroxylation of alkyl groups jst.go.jp.

Influence on Oxidative Metabolism (e.g., O-dealkylation, N-dealkylation, Alkyl Group Oxidation)

Pentobarbital's structure, 5-Ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione jst.go.jp, contains alkyl chains (ethyl and pentyl groups) that are susceptible to oxidative metabolism, primarily hydroxylation, by CYP enzymes jst.go.jp. Deuteration at these alkyl positions can influence the rate of these oxidative transformations via DKIEs. While specific studies detailing the O-dealkylation or N-dealkylation of Pentobarbital are not prevalent, alkyl group oxidation is a common metabolic route for barbiturates jst.go.jp. The substitution of deuterium at sites of potential alkyl oxidation on Pentobarbital could lead to a measurable kinetic isotope effect, potentially slowing down the rate of hydroxylation at those specific positions researchgate.netosti.govplos.orgresearchgate.netnih.govresearchgate.net.

Observation and Implications of Metabolic Switching or Shunting Induced by Deuteration

While studies have reported isotope effects for pentobarbital metabolism, specifically regarding 3'-hydroxylation, alterations in the metabolic pathway of deuterated pentobarbital drugs were not observed in one investigation osti.gov. This suggests that for pentobarbital, significant metabolic switching might not occur, or at least was not detected under the conditions of that study. However, the broader implications of metabolic switching, as demonstrated with other compounds like caffeine (B1668208) and antipyrine, highlight its importance in drug design researchgate.netnih.govportico.orgnih.govnih.govru.nl. If a drug is metabolized via multiple pathways, deuteration can strategically shift the metabolic flux, influencing the drug's pharmacokinetic and safety profiles juniperpublishers.comnih.govnih.govnih.govdovepress.com.

Methodologies for Studying DKIEs in Biological Systems

The investigation of DKIEs in biological systems, particularly in drug metabolism, employs a range of in vitro and in vivo methodologies. These approaches aim to quantify the rate differences between protio- and deuterio-labeled compounds and to elucidate the underlying metabolic pathways.

In Vitro Studies:

Incubation with Liver Microsomes or Hepatocytes: Incubating deuterated and non-deuterated drug substrates with liver microsomes or isolated hepatocytes from relevant species (e.g., human, rat) is a common method researchgate.netscispace.complos.orgresearcher.lifejst.go.jp. These systems contain the necessary metabolic enzymes, primarily CYP isoforms.

Recombinant Enzymes: Using recombinant CYP enzymes allows for the study of specific isoform contributions to metabolism and KIEs scispace.comresearcher.life.

Kinetic Parameter Measurement: Kinetic parameters such as Vmax, Km, intrinsic clearance, and the ratio of rate constants (kH/kD) are determined by analyzing substrate depletion or metabolite formation over time at varying substrate concentrations scispace.comnih.govresearcher.liferesearchgate.netnih.gov.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying the parent drug and its metabolites, allowing for the determination of isotopic ratios scispace.comnih.gov.

In Vivo Studies:

Pharmacokinetic Profiling: Administering deuterated and non-deuterated drugs to animal models or human subjects and analyzing plasma or urine samples over time allows for the determination of pharmacokinetic parameters like half-life, area under the curve (AUC), and clearance researchgate.netplos.orgresearchgate.net.

Metabolite Profiling: Analyzing the types and quantities of metabolites formed in vivo can reveal metabolic switching or shunting effects researchgate.netplos.orgnih.govnih.govnih.govru.nl.

Computational Methods:

Molecular Docking: Computational tools can be used to predict potential sites of metabolism and guide the selection of deuteration sites, potentially predicting the likelihood of metabolic switching plos.org.

These methodologies provide a comprehensive framework for understanding how deuterium substitution influences drug metabolism, enabling the rational design of deuterated drugs with improved pharmacokinetic and therapeutic profiles.

In Vitro Enzyme Kinetic Studies for Deuterated Substrates

Deuterium substitution can significantly influence the rates of enzymatic reactions, particularly when the C-H or C-D bond cleavage is the rate-determining step. In vitro studies utilizing Pentobarbital-D5 aim to quantify these effects on specific metabolic enzymes, such as cytochrome P450 (CYP) isoforms, which are central to xenobiotic metabolism. By comparing the kinetic parameters (e.g., Km, Vmax) of this compound with its non-deuterated counterpart, researchers can elucidate the extent to which deuterium substitution impacts enzyme activity.

Studies on other deuterated compounds have shown that a significant primary deuterium kinetic isotope effect (KIE), often expressed as kH/kD, indicates that hydrogen abstraction is at least partially rate-limiting in the enzymatic reaction nih.gov. For instance, research on other drug classes has demonstrated that deuterium substitution can slow down CYP450-mediated oxidative metabolism nih.govdovepress.com. While specific in vitro kinetic data for this compound across various CYP isoforms are not extensively detailed in the provided search results, the general principle applies: if the metabolic pathway for pentobarbital involves the cleavage of a C-D bond in this compound at a rate-limiting step, a measurable KIE would be observed. This effect can lead to altered substrate turnover rates, providing valuable information about the enzyme's active site and the mechanism of catalysis nih.gov. The stability of the C-D bond compared to the C-H bond is the fundamental basis for these observed kinetic differences scirp.org.

In Vivo Metabolic Fate Investigations to Characterize Isotope Effects

Deuteration can lead to a decrease in systemic clearance and a prolongation of the drug's biological half-life because the C-D bond is more stable and resistant to metabolic breakdown dovepress.comscirp.orgjuniperpublishers.com. This can result in a shift in metabolic pathways, a phenomenon known as metabolic shunting, where the formation of certain metabolites might be reduced, potentially leading to a more favorable pharmacological profile dovepress.comjuniperpublishers.com. For example, studies with other deuterated drugs have shown that deuterium incorporation can alter the ratio of parent drug to metabolites and change the amounts of metabolites formed, although the metabolites themselves are generally identical, save for the presence of deuterium juniperpublishers.com.

While specific in vivo studies detailing the complete metabolic fate of this compound are not explicitly detailed in the provided snippets, the general principles of deuterium isotope effects are well-established. For instance, studies involving labeled pentobarbital have been conducted using isotope dilution experiments to trace its metabolic fate nih.gov. The expectation is that this compound, when administered in vivo, would exhibit altered metabolic clearance compared to unlabeled pentobarbital if the rate-limiting steps in its metabolism involve the deuterated positions. This could manifest as a longer duration of action or a different pattern of excreted metabolites, providing insights into the specific enzymes and pathways involved in pentobarbital's biotransformation. The stability of deuterated compounds can be critical for their use as internal standards in quantitative analysis, such as in mass spectrometry, where the shifted molecular ion peaks aid in accurate quantification .

Advancements and Future Directions in Deuterated Compound Research

Continuous Development of Novel Deuteration Technologies for Pharmaceutical Research

The field of pharmaceutical research has witnessed a resurgence of interest in deuterated compounds, driven by their potential to enhance the pharmacokinetic and toxicological profiles of drugs. salamandra.netnih.gov This has, in turn, spurred the continuous development of novel and more efficient deuteration technologies. These advancements are moving beyond traditional methods, offering greater precision and accessibility for incorporating deuterium (B1214612) into complex molecules like Pentobarbital-d5.

Historically, the synthesis of deuterated compounds often involved multi-step processes starting from isotopically labeled precursors. salamandra.net However, modern research focuses on late-stage deuteration, where deuterium is introduced into a molecule in the final steps of its synthesis. This approach is more efficient and allows for the deuteration of complex drug candidates without the need to re-design the entire synthetic route. gabarx.com

One of the key areas of innovation is the use of transition metal catalysis. Palladium-catalyzed C-H activation has emerged as a powerful tool for hydrogen isotope exchange (HIE), enabling the direct replacement of hydrogen with deuterium in a variety of organic molecules. bioscientia.denih.gov This method offers high regioselectivity, meaning that deuterium can be inserted at specific positions within a molecule, which is crucial for optimizing the desired pharmacokinetic effects. musechem.com Similarly, manganese-catalyzed C-H activation presents another promising avenue for selective deuteration. researchgate.net

Beyond metal catalysis, other novel methods are also being explored. Ionic liquids have been shown to be effective catalysts for the deuteration of active pharmaceutical ingredients under mild conditions, reducing the risk of side reactions and by-product formation. salamandra.net Furthermore, the development of deuterated reagents and building blocks provides a more modular approach to synthesizing deuterated molecules, allowing for the incorporation of deuterium-containing fragments into a larger molecule. precisionbusinessinsights.com

These advancements in deuteration technology are making it easier and more cost-effective to produce a wide range of deuterated compounds for research and development. The ability to precisely control the location and level of deuteration is essential for fine-tuning the metabolic stability and other properties of drug candidates, paving the way for the development of safer and more effective deuterated pharmaceuticals. musechem.comresearchgate.net

Expanding the Scope of Deuterated Barbiturate (B1230296) Applications Beyond Traditional Analytical Standards

While this compound is well-established as a crucial internal standard for the accurate quantification of pentobarbital (B6593769) in forensic and toxicological analyses, the potential applications of deuterated barbiturates extend far beyond this traditional role. gabarx.comnih.gov The inherent properties of deuterated compounds, primarily the kinetic isotope effect (KIE), open up new avenues for research and therapeutic development within the barbiturate class of drugs.

The KIE, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the metabolism of a drug. simsonpharma.com By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug breakdown can be slowed. This can lead to several potential therapeutic benefits, including:

Improved Pharmacokinetic Profiles: A slower rate of metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing and more stable plasma concentrations. uniupo.it

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolic reaction can reduce its production, thereby improving the drug's safety profile. salamandra.net

Metabolic Shunting: Deuteration can redirect the metabolism of a drug towards alternative pathways. researchgate.netscienceopen.com This "metabolic shunting" can be harnessed to favor the formation of active metabolites or avoid the production of inactive or harmful ones.

These principles suggest that deuterated barbiturates could be developed as new chemical entities with improved therapeutic indices compared to their non-deuterated counterparts. For instance, a deuterated version of a barbiturate could potentially offer a better safety profile by minimizing the formation of metabolites that contribute to adverse effects. While the primary documented use of this compound remains as an analytical standard, the broader field of deuterated pharmaceuticals provides a strong rationale for exploring the therapeutic potential of deuterated barbiturates.

Integration of Deuterium Labeling with Advanced Imaging and Omics Technologies for Systems-Level Understanding

The integration of deuterium labeling with cutting-edge analytical technologies like advanced imaging and "omics" platforms holds the potential to provide a deeper, systems-level understanding of the biological effects of deuterated compounds. While specific applications involving this compound in these areas are not yet widely documented, the existing capabilities of these technologies point towards exciting future research directions.

Advanced Imaging:

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that utilizes deuterium-labeled substrates and magnetic resonance imaging (MRI) to map metabolic pathways in vivo. salamandra.netgabarx.com Unlike positron emission tomography (PET) or single-photon emission computed tomography (SPECT), DMI does not involve ionizing radiation, making it a safer option for longitudinal studies. musechem.com By administering a deuterated compound, researchers can track its uptake, distribution, and metabolism in real-time, providing valuable insights into its pharmacokinetics and pharmacodynamics at the whole-organism level. While current DMI studies have primarily focused on metabolic tracers like deuterated glucose, the technology could potentially be adapted to study the disposition of deuterated drugs, including barbiturates, in different tissues. bioscientia.de

Deuteration is also being explored in the development of PET tracers to enhance their metabolic stability. scienceopen.com A more stable PET tracer can provide a clearer and more accurate picture of its target. This principle could be applied to develop novel deuterated barbiturate-based PET tracers for imaging specific receptors or transporters in the brain.

Omics Technologies:

In the field of proteomics , deuterium labeling, particularly through the use of heavy water (D₂O), is a well-established method for studying protein turnover kinetics. nih.gov By introducing D₂O to cell cultures or animal models, researchers can measure the rate at which new proteins are synthesized, providing a dynamic view of the proteome. This approach could be used to investigate how deuterated barbiturates affect protein synthesis and turnover in different cell types, offering insights into their mechanisms of action and potential off-target effects.

In metabolomics , deuterium-labeled compounds can be used as tracers to follow the fate of specific molecules through complex metabolic networks. digitellinc.com While the "chromatographic deuterium effect" can pose analytical challenges, advanced analytical techniques are being developed to overcome these issues. The use of a deuterated barbiturate in a metabolomics study could help to identify its metabolic products and elucidate how it perturbs endogenous metabolic pathways.

The combination of deuterium labeling with these advanced imaging and omics technologies has the potential to provide a comprehensive, multi-scale understanding of the biological effects of deuterated compounds, from the molecular to the whole-organism level. Applying these approaches to deuterated barbiturates like this compound could uncover novel mechanisms of action and facilitate the development of new therapeutic strategies.

Strategic Approaches to Overcome Challenges in Deuterated Pharmaceutical Development

The development of deuterated pharmaceuticals, while promising, is not without its challenges. From synthesis and manufacturing to clinical trials and regulatory approval, there are several hurdles that need to be overcome. However, strategic approaches are being developed and implemented to navigate these complexities.

Synthesis and Manufacturing:

One of the primary challenges in the synthesis of deuterated compounds is achieving high isotopic purity. It is often difficult to produce a compound that is 100% deuterated at the desired positions, and the presence of isotopic impurities can complicate analytical characterization and potentially impact the drug's performance. researchgate.net To address this, there is a focus on developing highly selective and efficient deuteration methods that minimize the formation of under- or over-deuterated byproducts. Furthermore, the cost of deuterated starting materials and reagents can be a significant factor. simsonpharma.com Strategic sourcing and the development of more cost-effective synthetic routes are crucial for making deuterated drugs economically viable.

Analytical Characterization:

The analysis of deuterated compounds requires specialized analytical techniques to determine the exact location and extent of deuteration. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are key tools in this regard. However, the interpretation of the data can be complex, and standardized methods for characterizing deuterated active pharmaceutical ingredients (APIs) are still being established.

Clinical and Regulatory Landscape:

From a clinical perspective, a key challenge is demonstrating a clear therapeutic advantage of a deuterated drug over its non-deuterated counterpart. musechem.com Regulatory agencies require evidence of improved efficacy, safety, or a more convenient dosing regimen. precisionbusinessinsights.com This often necessitates head-to-head clinical trials, which can be time-consuming and expensive.

To streamline the regulatory process, a "deuterium switch" approach is often employed, where the deuterated drug is developed as a modification of an already approved drug. salamandra.net This allows developers to leverage existing safety and efficacy data for the non-deuterated version, potentially reducing the number of preclinical and clinical studies required. The 505(b)(2) regulatory pathway in the United States is one such mechanism that can facilitate the approval of deuterated drugs. salamandra.net

Intellectual Property:

Securing patent protection for deuterated drugs is another important consideration. While the FDA considers deuterated analogs as new chemical entities, patent offices may have different criteria. nih.gov A strong intellectual property strategy is essential to protect the investment made in the research and development of a deuterated pharmaceutical.

By proactively addressing these challenges through innovative synthetic chemistry, advanced analytical techniques, strategic clinical trial design, and a thorough understanding of the regulatory and intellectual property landscapes, the development of deuterated pharmaceuticals can be successfully navigated, bringing new and improved treatments to patients.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using Pentobarbital-D5 as an internal standard in quantitative LC-MS/MS assays?

- Answer : Validation should include recovery experiments (e.g., spiking known concentrations into biological matrices), linearity checks (e.g., 1–1000 ng/mL range), and cross-validation with non-deuterated Pentobarbital to assess isotopic interference . Matrix effects must be evaluated via post-column infusion or standard addition methods to ensure signal consistency .

Q. How does the deuterium labeling position in this compound influence its analytical performance?

- Answer : Deuterium placement (e.g., on the side chain vs. aromatic ring) affects isotopic stability during sample preparation. For example, deuterium on metabolically stable positions (e.g., non-labile sites) minimizes isotopic exchange, ensuring accurate quantification. Refer to analogs like Phenobarbital-D5 (side chain vs. ring labeling) for methodological parallels .

Q. What protocols ensure the stability of this compound in methanolic stock solutions during long-term storage?

- Answer : Store solutions at –20°C in amber vials to prevent photodegradation. Conduct periodic stability tests via LC-MS/MS to monitor deuterium retention and concentration accuracy. Use certified reference materials (e.g., Cerilliant® 1.0 mg/mL solutions) as benchmarks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound across different biological matrices (e.g., plasma vs. brain tissue)?

- Answer : Optimize extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to address matrix-specific interferences. Use matrix-matched calibration curves and validate with spike-and-recovery experiments in each matrix. Statistical tools like Bland-Altman analysis can quantify bias .

Q. What strategies mitigate ion suppression/enhancement effects on this compound in multiplexed LC-MS/MS panels for barbiturate analysis?

- Answer : Adjust ionization parameters (e.g., source temperature, gas flow) to reduce co-eluting matrix components. Employ differential mobility spectrometry (DMS) for enhanced selectivity. Cross-validate with alternative internal standards (e.g., Secobarbital-D5) to confirm robustness .

Q. How should researchers address unexpected isotopic impurity signals (e.g., +1 or +2 amu) in this compound during high-resolution mass spectrometry?

- Answer : Perform isotopic purity assays using HRMS (e.g., Orbitrap) to quantify D5 vs. D4/D6 impurities. If impurities exceed 0.1%, recalibrate quantification equations or source higher-purity batches. Reference LGC Standards’ Lot-specific Certificates of Analysis for baseline data .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic stability in in vitro hepatic microsomal assays?

- Answer : Use time-course incubations with NADPH cofactors to monitor deuterium retention. Pair with non-deuterated Pentobarbital to differentiate metabolic degradation from isotopic exchange. Normalize data to control microsomes lacking enzyme activity .

Methodological Frameworks

- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent ion ratios), systematically exclude variables:

- Experimental Design : Apply the PICOT framework for pharmacokinetic studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.